

Heptadecan-9-yl 6-bromohexanoate: A Comprehensive Structural and Methodological Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptadecan-9-yl 6-bromohexanoate*

Cat. No.: *B15548736*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecan-9-yl 6-bromohexanoate is a specialized chemical reagent with significant potential in the field of drug delivery, particularly in the synthesis of custom lipids for nanoparticle formulations. This technical guide provides a detailed structural analysis, predicted physicochemical and spectroscopic data, comprehensive experimental protocols for its synthesis and characterization, and an overview of its application in the formation of lipid nanoparticles. The bromide functional group offers a versatile handle for nucleophilic substitution, allowing for the covalent attachment of various moieties to the lipid backbone.

Structural Analysis and Physicochemical Properties

Heptadecan-9-yl 6-bromohexanoate consists of a C17 alkyl chain esterified with 6-bromohexanoic acid. The ester linkage is at the 9-position of the heptadecanol backbone, and the bromine atom is at the terminal position of the C6 acyl chain.

Chemical Structure:

Table 1: Physicochemical Properties of **Heptadecan-9-yl 6-bromohexanoate**

Property	Value	Source/Method
CAS Number	2096984-35-7	
Molecular Formula	C ₂₃ H ₄₅ BrO ₂	
Molecular Weight	433.52 g/mol	
Appearance	Predicted: Colorless to pale yellow oil	General knowledge of long-chain esters
Solubility	Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, hexane); Insoluble in water	General knowledge of long-chain esters
Boiling Point	Predicted: > 200 °C at reduced pressure	Estimation based on structure
Density	Predicted: ~1.0 g/mL	Estimation based on structure

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely available, the following data are predicted based on its structure and known values for similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.85	quintet	1H	-CH(O)-
~3.40	t	2H	-CH ₂ -Br
~2.28	t	2H	-C(=O)-CH ₂ -
~1.87	quintet	2H	-CH ₂ -CH ₂ -Br
~1.62	m	4H	-C(=O)-CH ₂ -CH ₂ - and -CH(O)-CH ₂ -
~1.25	br s	24H	-(CH ₂) _n - (aliphatic chain)
~0.88	t	6H	-CH ₃

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (ppm)	Assignment
~173.5	-C(=O)O-
~75.0	-CH(O)-
~34.5	-C(=O)-CH ₂ -
~33.8	-CH ₂ -Br
~32.5	-CH ₂ -CH ₂ -Br
~31.9	-(CH ₂)n-
~29.7	-(CH ₂)n-
~29.3	-(CH ₂)n-
~25.6	-(CH ₂)n-
~24.8	-(CH ₂)n-
~22.7	-CH ₂ -CH ₃
~14.1	-CH ₃

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925, 2855	Strong	C-H stretching (aliphatic)
1735	Strong	C=O stretching (ester)
1170	Strong	C-O stretching (ester)
645	Medium	C-Br stretching

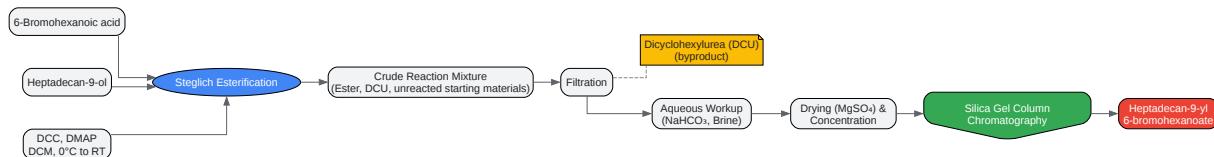
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
432/434	Low	$[M]^+ / [M+2]^+$ (Molecular ion peak with bromine isotopes)
241	Medium	$[CH((CH_2)_7CH_3)((CH_2)_7CH_3)]^+$
195/197	High	$[Br(CH_2)_5C(=O)]^+$
177/179	Medium	$[Br(CH_2)_5]^+$

Experimental Protocols

Synthesis of Heptadecan-9-yl 6-bromohexanoate via Steglich Esterification

This protocol describes a mild and efficient method for the synthesis of the target ester.


Materials:

- 6-Bromohexanoic acid
- Heptadecan-9-ol
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane

- Ethyl acetate

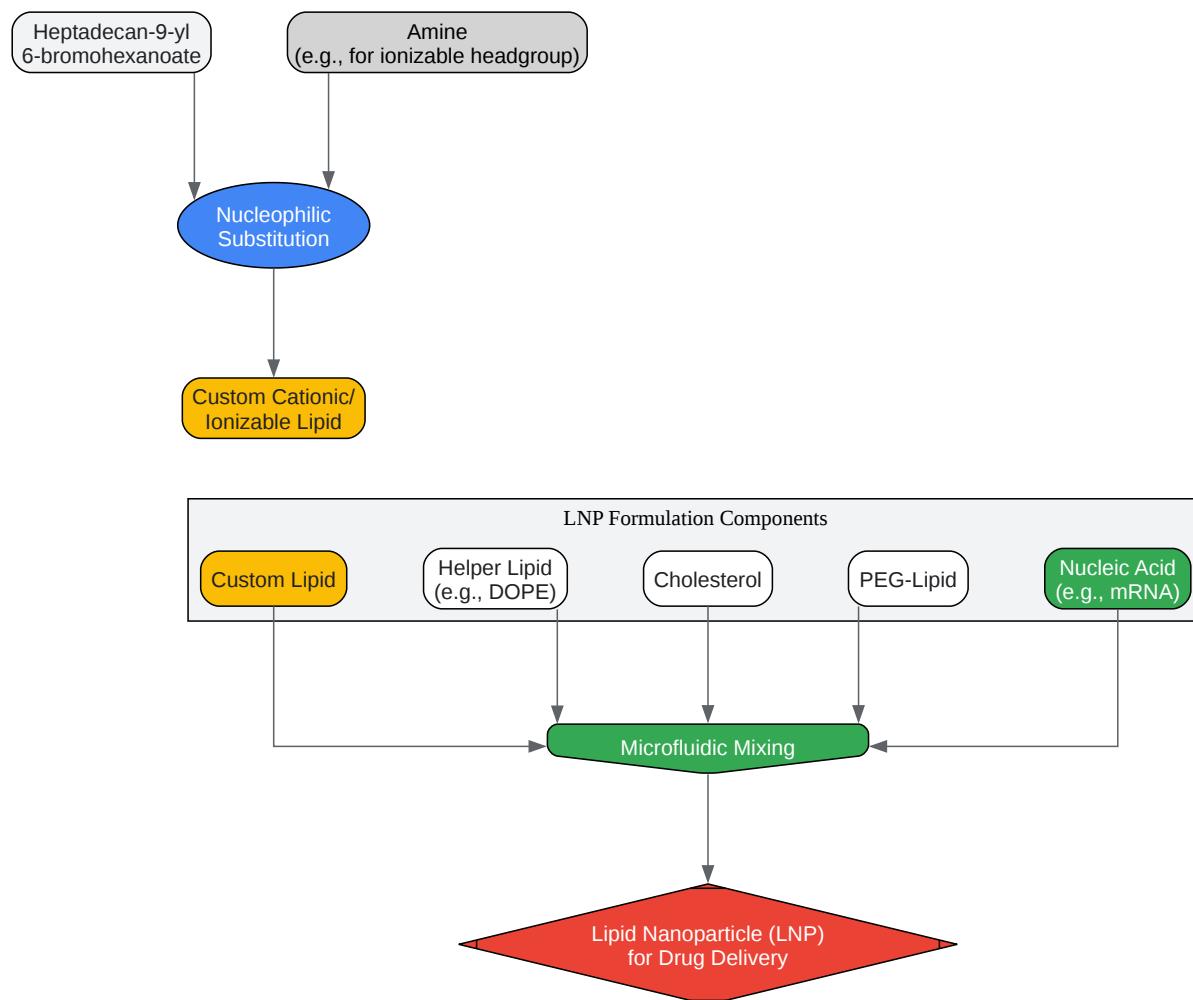
Procedure:

- To a solution of 6-bromohexanoic acid (1.0 eq) and heptadecan-9-ol (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).
- Cool the reaction mixture to 0 °C in an ice bath.
- Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 15 minutes.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure **Heptadecan-9-yl 6-bromohexanoate**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Heptadecan-9-yl 6-bromohexanoate**.

Characterization Methods


- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl_3). Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the neat oil using a universal ATR (Attenuated Total Reflectance) accessory.
- Mass Spectrometry (MS): Analyze the sample using an electron ionization (EI) mass spectrometer to confirm the molecular weight and fragmentation pattern.

Application in Drug Delivery: Lipid Nanoparticle Formation

Heptadecan-9-yl 6-bromohexanoate serves as a valuable intermediate in the synthesis of cationic or ionizable lipids, which are critical components of lipid nanoparticles (LNPs) for nucleic acid delivery (e.g., mRNA, siRNA). The terminal bromide is a good leaving group that can be readily displaced by nucleophiles, such as amines, to introduce a charged or chargeable headgroup.

The general strategy involves:

- Synthesis of a custom lipid: Reacting **Heptadecan-9-yl 6-bromohexanoate** with a suitable amine to create a novel cationic or ionizable lipid.
- LNP Formulation: The newly synthesized lipid is then combined with other components (e.g., helper lipids like DOPE, cholesterol, and a PEG-lipid) and the nucleic acid cargo in a specific ratio. This mixture is typically formulated using microfluidics to produce LNPs of a controlled size and composition.

[Click to download full resolution via product page](#)

Caption: Role in lipid nanoparticle (LNP) formulation.

Conclusion

Heptadecan-9-yl 6-bromohexanoate is a strategically designed molecule for the advancement of lipid-based drug delivery systems. This guide provides the foundational technical information required for its synthesis, characterization, and application. The predictive nature of the spectroscopic data presented herein offers a robust baseline for researchers to confirm the identity and purity of their synthesized material. Its utility as a precursor for novel lipids underscores its importance for professionals in drug development aiming to create next-generation delivery vehicles.

- To cite this document: BenchChem. [Heptadecan-9-yl 6-bromohexanoate: A Comprehensive Structural and Methodological Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15548736#heptadecan-9-yl-6-bromohexanoate-structural-analysis\]](https://www.benchchem.com/product/b15548736#heptadecan-9-yl-6-bromohexanoate-structural-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com